L-Prolyl-L-alanyl-L-prolyl-L-alanine
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Overview
Description
L-Prolyl-L-alanyl-L-prolyl-L-alanine is a tetrapeptide composed of the amino acids proline and alanineIt has a molecular formula of C14H24N4O5 and a molecular weight of 328.36 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Prolyl-L-alanyl-L-prolyl-L-alanine can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical protecting groups used are Fmoc (9-fluorenylmethyloxycarbonyl) for the amino group and tBu (tert-butyl) for the side chains. The synthesis is carried out under mild conditions using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) to facilitate the formation of peptide bonds .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of peptides by automating the repetitive steps of deprotection, washing, and coupling. The final product is then cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: L-Prolyl-L-alanyl-L-prolyl-L-alanine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the proline residues, leading to the formation of hydroxyproline.
Reduction: Reduction reactions are less common for this compound but can involve the reduction of any oxidized forms.
Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.
Major Products Formed:
Oxidation: Hydroxyproline derivatives.
Reduction: Reduced forms of the peptide.
Substitution: Acylated or alkylated derivatives.
Scientific Research Applications
L-Prolyl-L-alanyl-L-prolyl-L-alanine has several applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and structure-activity relationships.
Biology: It serves as a substrate for studying enzyme kinetics and protein-protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role in wound healing and tissue regeneration.
Mechanism of Action
The mechanism of action of L-Prolyl-L-alanyl-L-prolyl-L-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The proline residues in the peptide can induce conformational changes that enhance its binding affinity to these targets. The compound can modulate various biochemical pathways, including those involved in protein synthesis, cell signaling, and metabolic regulation .
Comparison with Similar Compounds
L-Prolyl-L-alanine: A dipeptide with similar structural features but shorter in length.
L-Alanyl-L-alanyl-L-prolyl-L-alanine: A tetrapeptide with an additional alanine residue.
L-Prolyl-L-alanyl-L-seryl-L-alanine: A tetrapeptide with a serine residue instead of one proline.
Uniqueness: L-Prolyl-L-alanyl-L-prolyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of two proline residues contributes to its rigidity and potential for forming stable secondary structures, making it valuable for various applications in research and industry .
Properties
CAS No. |
210840-24-7 |
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Molecular Formula |
C16H26N4O5 |
Molecular Weight |
354.40 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C16H26N4O5/c1-9(18-13(21)11-5-3-7-17-11)15(23)20-8-4-6-12(20)14(22)19-10(2)16(24)25/h9-12,17H,3-8H2,1-2H3,(H,18,21)(H,19,22)(H,24,25)/t9-,10-,11-,12-/m0/s1 |
InChI Key |
RJCNGVOLFCUYAF-BJDJZHNGSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@@H]2CCCN2 |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C2CCCN2 |
Origin of Product |
United States |
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